(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone
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Overview
Description
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone is a complex organic compound characterized by its unique heterocyclic structure, combining both a thieno[3,2-c]pyridine ring system and a phenyl group
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets by binding to active sites or allosteric sites, leading to changes in the targets’ activity .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other thienopyridine compounds, it may influence pathways related to cell signaling, metabolism, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the changes it induces in these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone involves multi-step processes, typically starting with the preparation of thieno[3,2-c]pyridine intermediates. These intermediates undergo various organic reactions, including chlorination and condensation, to yield the final product. Key reaction conditions often involve specific solvents, temperature controls, and catalysts to ensure high yield and purity.
Industrial Production Methods: : For large-scale production, the synthesis is optimized to minimize costs and maximize efficiency. This involves the use of continuous flow reactors and advanced separation techniques such as chromatography and crystallization to purify the final product. Safety protocols are stringent due to the use of potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or permanganate. These reactions can modify the structure, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions, using agents like lithium aluminium hydride, can convert carbonyl groups into alcohols, altering the compound’s pharmacological properties.
Substitution: : Electrophilic and nucleophilic substitution reactions are common. Halogen atoms, such as chlorine, can be replaced under specific conditions, modifying the compound's reactivity and applications.
Common Reagents and Conditions: : Common reagents include chlorinating agents (e.g., thionyl chloride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Conditions such as acidic or basic environments, varying temperatures, and specific solvents are crucial for these reactions.
Major Products Formed: : Products vary widely based on the type of reaction. For example, oxidation may yield sulfoxides, while substitution can produce various halogenated derivatives.
Scientific Research Applications
Chemistry: : This compound serves as a key intermediate in the synthesis of more complex molecules, often used in the development of pharmaceuticals and agrochemicals.
Biology: : It exhibits bioactivity, making it a candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: : In medicinal chemistry, it is explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways involved in diseases.
Industry: : Beyond pharmaceuticals, it finds applications in the manufacture of specialty chemicals, dyes, and materials science.
Comparison with Similar Compounds
Compared to other heterocyclic compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone stands out due to its dual aromatic system, which imparts unique electronic properties and reactivity. Similar compounds might include:
Thieno[3,2-b]pyridines
2-Chlorobenzoyl derivatives
Pyridine-based ketones
These comparisons highlight its distinct structure-activity relationship, making it a versatile compound in research and industry.
Hope this satisfies your scientific curiosity! Anything specific you want to dive deeper into?
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c15-11-4-2-1-3-10(11)14(18)17-6-5-12-9(8-17)7-13(16)19-12/h1-4,7H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKXFUNDTCUIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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